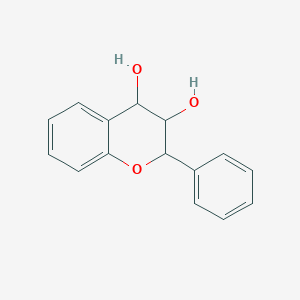
3,4-Dihydro-2-phenyl-2H-1-benzopyran-3,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-2-phenyl-2H-1-benzopyran-3,4-diol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the hydrogenation of 2-phenylchroman-4-one in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas . The reaction is usually carried out at room temperature and atmospheric pressure.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through similar hydrogenation processes, but with optimized conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
化学反应分析
Types of Reactions
3,4-Dihydro-2-phenyl-2H-1-benzopyran-3,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further hydrogenate the compound to form more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the heterocyclic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of catalysts like Pd/C or Raney nickel.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce more saturated flavonoid derivatives .
科学研究应用
3,4-Dihydro-2-phenyl-2H-1-benzopyran-3,4-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its antioxidant properties and potential to scavenge free radicals.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3,4-Dihydro-2-phenyl-2H-1-benzopyran-3,4-diol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells.
Enzyme Inhibition: It can inhibit certain enzymes involved in inflammatory pathways, reducing inflammation.
Signal Transduction: The compound may modulate signaling pathways related to cell growth and apoptosis, contributing to its anticancer effects.
相似化合物的比较
3,4-Dihydro-2-phenyl-2H-1-benzopyran-3,4-diol can be compared with other flavonoids such as:
Flavone: Lacks the dihydro structure and has a double bond in the heterocyclic ring.
Isoflavone: Similar structure but with different substitution patterns on the aromatic rings.
Naringenin: A flavanone with similar antioxidant properties but different biological activities.
These comparisons highlight the unique structural features and biological activities of this compound, making it a valuable compound for various applications.
属性
CAS 编号 |
5023-02-9 |
|---|---|
分子式 |
C15H14O3 |
分子量 |
242.27 g/mol |
IUPAC 名称 |
2-phenyl-3,4-dihydro-2H-chromene-3,4-diol |
InChI |
InChI=1S/C15H14O3/c16-13-11-8-4-5-9-12(11)18-15(14(13)17)10-6-2-1-3-7-10/h1-9,13-17H |
InChI 键 |
XIMADJWJJOMVID-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2C(C(C3=CC=CC=C3O2)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



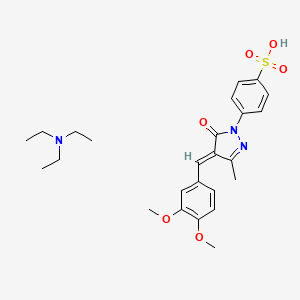
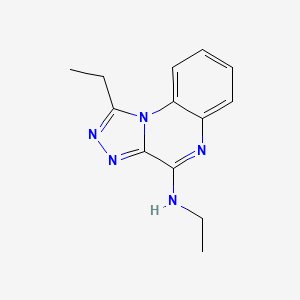

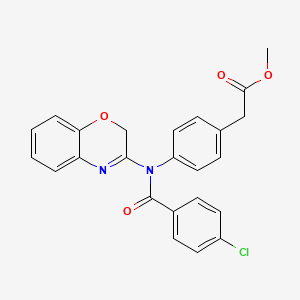
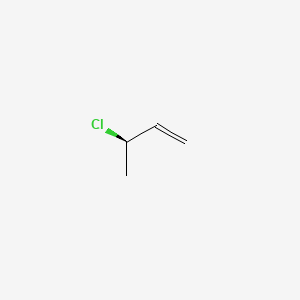
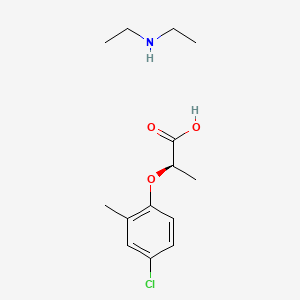
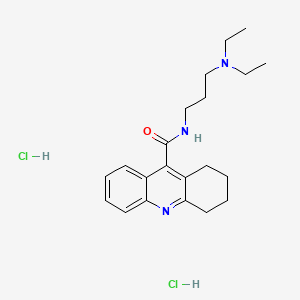
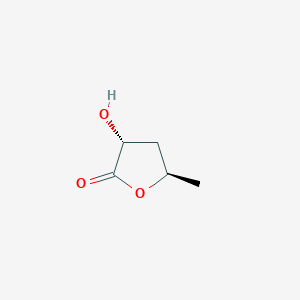


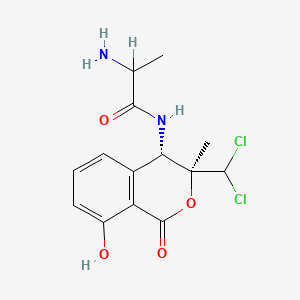
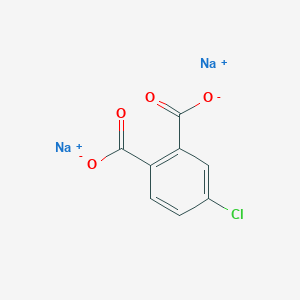
![1-[2-[5-(4-methoxyphenyl)tetrazol-2-yl]ethyl]piperidine;phosphoric acid](/img/structure/B15187741.png)
